

# SGA360 Gene Expression Analysis Platform: Technical Support

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from **SGA360** gene expression studies.

## **Frequently Asked Questions (FAQs)**

Q1: What is data normalization and why is it critical for my SGA360 gene expression analysis?

Data normalization is a crucial step in gene expression analysis that adjusts for technical variations between samples, ensuring that observed differences in gene expression levels are due to biological changes rather than experimental artifacts.[1][2][3] Without proper normalization, factors like differences in sequencing depth, library size, or RNA input can lead to inaccurate conclusions.[4][5][6] Normalization allows for meaningful comparisons of gene expression levels across different samples and conditions.[1]

Q2: What are the common sources of technical variation in gene expression data?

Technical variability can be introduced at various stages of a gene expression experiment. Common sources include:

- Sequencing Depth: Differences in the total number of reads generated for each sample.[4][6]
- Gene Length: Longer genes may accumulate more reads than shorter genes, even if their expression levels are the same.[2][4]



- Library Size: Variation in the total amount of RNA captured and sequenced from each sample.[6]
- Batch Effects: Systematic technical variations that arise when samples are processed in different batches or on different days.[2]
- GC Content: The guanine-cytosine content of genes can affect amplification efficiency during PCR.

Q3: Which normalization method should I choose for my SGA360 data?

The choice of normalization method depends on the specific experimental design and the downstream analysis. There is no one-size-fits-all approach.[6][7] For RNA-Seq data, common methods include TPM, TMM, and RLE.[5][6] It is often recommended to assess the data for specific biases before selecting a method.[3]

## **Troubleshooting Guides**

Issue 1: High variability between replicate samples after normalization.

- Possible Cause: Inappropriate normalization method for the given data structure or underlying biology. Batch effects may not have been adequately addressed.
- Troubleshooting Steps:
  - Visualize Data: Use principal component analysis (PCA) plots or boxplots of the normalized data to identify outliers and assess the grouping of replicates.
  - Check for Batch Effects: If samples were processed in multiple batches, ensure your normalization workflow accounts for this. Methods like ComBat or including batch as a covariate in the statistical model can be effective.
  - Re-evaluate Normalization Method: Consider a more robust normalization method. For example, if you used a simple library size scaling method, try a method like TMM or RLE that is less sensitive to a small number of highly expressed genes.
  - Examine Raw Data Quality: Poor quality raw data can lead to high variability. Re-run quality control checks on the raw sequencing data.



Issue 2: Normalized data shows a global shift in expression between conditions.

- Possible Cause: While this could be a true biological effect, it can also be an artifact of a normalization method that assumes a symmetrical distribution of up- and down-regulated genes (e.g., quantile normalization) when this assumption is violated.
- Troubleshooting Steps:
  - Biological Plausibility: Assess whether a global shift in gene expression is expected for your experimental conditions.
  - Alternative Normalization: Apply a normalization method that does not rely on the assumption of global expression stability, such as normalizing to a set of stably expressed housekeeping genes if they are known and validated for your system.
  - Spike-in Controls: If available, use spike-in controls for normalization, as they are independent of biological changes.

## **Summary of Common Normalization Methods**



Normalization Method	Description	Corrects For	When to Use
CPM (Counts Per Million)	Counts are scaled by the total number of mapped reads in each library.	Sequencing Depth	Simple and intuitive; useful for initial data exploration.
RPKM/FPKM	Reads/Fragments Per Kilobase of transcript per Million mapped reads.	Sequencing Depth, Gene Length	When comparing expression levels of different genes within the same sample.
TPM (Transcripts Per Million)	Similar to RPKM/FPKM but with a different order of operations, making it more consistent across samples.	Sequencing Depth, Gene Length	Generally preferred over RPKM/FPKM for comparing gene expression levels both within and between samples.[5]
TMM (Trimmed Mean of M-values)	Calculates a scaling factor based on the assumption that most genes are not differentially expressed.	Library Size	Robust to the presence of a small number of highly differentially expressed genes.[6]
RLE (Relative Log Expression)	Assumes that for most genes, the expression levels do not change between samples and calculates a scaling factor based on the median ratio of each gene to the geometric mean across all samples.	Library Size	Similar to TMM, it is robust to outliers and suitable for differential expression analysis. [6]
Quantile Normalization	Forces the distribution of expression values	Global Distribution Differences	Useful when the assumption of similar



to be the same across all samples.

global distributions is valid; often used in microarray analysis.

# **Experimental Protocols Standard RNA-Seq Normalization Workflow**

- Quality Control of Raw Data: Before normalization, it is essential to assess the quality of the raw sequencing reads using tools like FastQC. This includes checking for per-base sequence quality, GC content, and adapter contamination.
- Read Alignment: Align the quality-filtered reads to a reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.
- Read Quantification: Count the number of reads mapped to each gene or transcript using tools like featureCounts or HTSeq. This will generate a raw count matrix.
- Normalization: Apply a suitable normalization method to the raw count matrix. The choice of method should be guided by the experimental design and the planned downstream analysis.
   For differential expression analysis, methods like TMM or RLE are often recommended.
- Post-Normalization Quality Control: After normalization, it is important to re-assess the data
  to ensure that the technical variations have been successfully removed. This can be done by
  generating PCA plots, boxplots, or density plots of the normalized data.

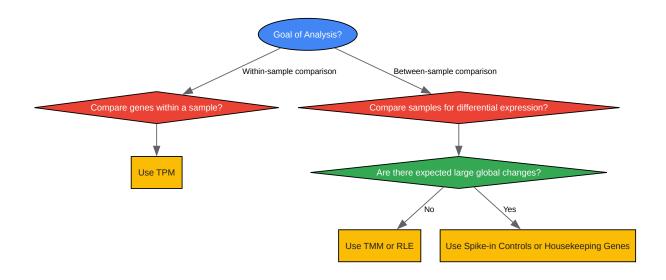
### **Visualizations**



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Caption: A general workflow for gene expression data analysis from raw sequencing data to downstream analysis.



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Caption: A decision tree to guide the selection of an appropriate normalization method.

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